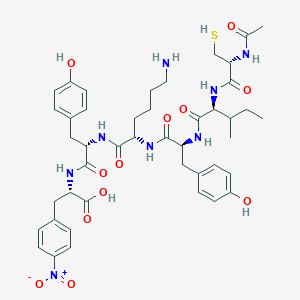

Ac-Cys-Ile-Tyr-Lys-Tyr-Phe(4-NO2)

Beschreibung

Ac-Cys-Ile-Tyr-Lys-Tyr-Phe(4-NO₂) (compound 2 in ) is a linear peptide analog modified with a 4-nitrophenylalanine (Phe(4-NO₂)) residue at the fifth position from the N-terminal. Synthesized via solid-phase Fmoc chemistry, it demonstrated exceptional inhibitory potency against active c-Src tyrosine kinase, with an IC₅₀ of 0.53 μM . The incorporation of the nitro group at this position was critical for enhancing binding affinity, likely due to electronic effects or steric interactions with the kinase active site. This peptide belongs to a broader class of nitropeptides designed to target oncogenic signaling pathways, particularly those involving Src kinase, which is implicated in cancer metastasis and proliferation .

Eigenschaften

Molekularformel |

C44H58N8O12S |

|---|---|

Molekulargewicht |

923.0 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-acetamido-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-aminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-nitrophenyl)propanoic acid |

InChI |

InChI=1S/C44H58N8O12S/c1-4-25(2)38(51-42(59)37(24-65)46-26(3)53)43(60)49-35(22-29-12-18-32(55)19-13-29)40(57)47-33(7-5-6-20-45)39(56)48-34(21-28-10-16-31(54)17-11-28)41(58)50-36(44(61)62)23-27-8-14-30(15-9-27)52(63)64/h8-19,25,33-38,54-55,65H,4-7,20-24,45H2,1-3H3,(H,46,53)(H,47,57)(H,48,56)(H,49,60)(H,50,58)(H,51,59)(H,61,62)/t25?,33-,34-,35-,36-,37-,38-/m0/s1 |

InChI-Schlüssel |

FNBOPWDKOOFHTM-LBNFHWTGSA-N |

Isomerische SMILES |

CCC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)O)NC(=O)[C@H](CS)NC(=O)C |

Kanonische SMILES |

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)O)NC(=O)C(CS)NC(=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

Ac-Cys-Ile-Tyr-Lys-Tyr-Phe(4-NO2) kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Der Cysteinrest kann oxidiert werden, um Disulfidbrücken zu bilden.

Reduktion: Die Nitrogruppe am Phenylalanin kann zu einer Aminogruppe reduziert werden.

Substitution: Die Hydroxylgruppe am Tyrosin kann an Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder Jod können für die Oxidation von Cystein verwendet werden.

Reduktion: Katalytische Hydrierung oder Zink in Essigsäure können die Nitrogruppe reduzieren.

Substitution: Nukleophile wie Alkylhalogenide können mit der Hydroxylgruppe am Tyrosin reagieren.

Hauptprodukte

Oxidation: Bildung von Cystin durch Disulfidbrücken.

Reduktion: Umwandlung der Nitrogruppe in eine Aminogruppe.

Substitution: Bildung alkylierter Tyrosinderivate.

Wissenschaftliche Forschungsanwendungen

Ac-Cys-Ile-Tyr-Lys-Tyr-Phe(4-NO2) hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung zur Untersuchung der Peptidsynthese und -modifikation verwendet.

Biologie: Untersucht hinsichtlich seiner Rolle bei Protein-Protein-Interaktionen und Enzymaktivität.

Medizin: Potenzielle Anwendungen in der Medikamentenentwicklung und gezielten Therapie.

Industrie: Einsatz in der Produktion von Biomaterialien und als Werkzeug in der Proteomikforschung

Wirkmechanismus

Der Wirkmechanismus von Ac-Cys-Ile-Tyr-Lys-Tyr-Phe(4-NO2) beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Nitrogruppe am Phenylalanin kann an Redoxreaktionen teilnehmen, während der Cysteinrest Disulfidbrücken bilden kann, die die Proteinstruktur und -funktion beeinflussen. Das Peptid kann auch mit Enzymen und Rezeptoren interagieren und deren Aktivität und Signalwege modulieren.

Analyse Chemischer Reaktionen

Types of Reactions

Ac-Cys-Ile-Tyr-Lys-Tyr-Phe(4-NO2) can undergo various chemical reactions, including:

Oxidation: The cysteine residue can be oxidized to form disulfide bonds.

Reduction: The nitro group on phenylalanine can be reduced to an amino group.

Substitution: The hydroxyl group on tyrosine can participate in substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine can be used for cysteine oxidation.

Reduction: Catalytic hydrogenation or zinc in acetic acid can reduce the nitro group.

Substitution: Nucleophiles like alkyl halides can react with the hydroxyl group on tyrosine.

Major Products

Oxidation: Formation of cystine through disulfide bonds.

Reduction: Conversion of the nitro group to an amino group.

Substitution: Formation of alkylated tyrosine derivatives.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structure-Activity Relationships

The synthesis of Ac-Cys-Ile-Tyr-Lys-Tyr-Phe(4-NO2) involves modifications to the peptide backbone to enhance its biological activity. Research has demonstrated that structural variations can significantly impact the peptide's potency as an inhibitor of specific enzymes. For instance, the incorporation of 4-nitrophenylalanine at strategic positions within the peptide sequence has been shown to enhance inhibitory potency against Src kinase, a critical enzyme in cell signaling pathways associated with cancer progression .

Key Findings:

- Inhibitory Potency : The peptide Ac-CIYKF(4-NO2)Y exhibited an IC50 value of 0.53 µM, indicating strong inhibitory activity compared to the parent compound Ac-CIYKYY, which had an IC50 of 400 µM .

- Importance of Functional Groups : The presence of nitro groups in the amino acid side chains is crucial for enhancing the inhibitory effects, as demonstrated by various analogs where substitutions led to significant changes in activity .

Biological Activities

Ac-Cys-Ile-Tyr-Lys-Tyr-Phe(4-NO2) has been investigated for its biological activities beyond enzyme inhibition. Studies indicate its potential roles in:

- Antioxidant Activity : Peptides containing tyrosine residues have shown promise in antioxidant assays, suggesting that Ac-Cys-Ile-Tyr-Lys-Tyr-Phe(4-NO2) may contribute to cellular protection against oxidative stress .

- Anticancer Properties : Due to its ability to inhibit Src kinase, this peptide could be explored further as a therapeutic agent in cancer treatment. Src kinase is often overactive in various cancers, making its inhibition a valuable strategy .

Therapeutic Applications

The unique properties of Ac-Cys-Ile-Tyr-Lys-Tyr-Phe(4-NO2) position it as a candidate for therapeutic development in several areas:

- Cancer Therapy : Given its role as a Src kinase inhibitor, there is potential for this peptide in targeted cancer therapies aimed at inhibiting tumor growth and metastasis .

- Neuroprotective Agents : The antioxidant properties may also render it useful in developing treatments for neurodegenerative diseases where oxidative stress is a contributing factor .

Case Studies and Research Insights

Several studies provide insights into the effectiveness and applicability of Ac-Cys-Ile-Tyr-Lys-Tyr-Phe(4-NO2):

- Src Kinase Inhibition Study : A study focused on modifying the peptide structure to enhance Src kinase inhibition found that certain modifications led to substantial increases in potency, indicating that careful design can yield effective inhibitors for therapeutic use .

- Antioxidant Research : Investigations into the antioxidant capabilities of tyrosine-containing peptides revealed that modifications can enhance their protective effects against oxidative damage, suggesting potential applications in formulations aimed at reducing oxidative stress-related diseases .

- Molecular Docking Studies : Computational studies have been utilized to predict the binding affinities of Ac-Cys-Ile-Tyr-Lys-Tyr-Phe(4-NO2) with target proteins, providing a theoretical framework for understanding its interactions and guiding future experimental designs .

Wirkmechanismus

The mechanism of action of Ac-Cys-Ile-Tyr-Lys-Tyr-Phe(4-NO2) involves its interaction with specific molecular targets. The nitro group on phenylalanine can participate in redox reactions, while the cysteine residue can form disulfide bonds, affecting protein structure and function. The peptide can also interact with enzymes and receptors, modulating their activity and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Modifications in Peptide Analogs

The inhibitory potency of Ac-Cys-Ile-Tyr-Lys-Tyr-Phe(4-NO₂) was compared to other linear and conformationally constrained peptides (Table 1). Key findings include:

Key Observations :

Nitro Group Superiority: Peptides with Phe(4-NO₂) (e.g., 2, 5, 12) consistently outperformed halogen-substituted analogs (e.g., 13, 14) and the parent peptide (1) in IC₅₀ values. The nitro group’s electron-withdrawing nature may enhance binding through polar interactions or π-stacking in the kinase pocket .

Positional Sensitivity: The nitro group’s inhibitory effect was highly position-dependent. For example, compound 2 (Phe(4-NO₂) at position 5) showed 20-fold higher potency than compound 6 (Phe(4-NO₂) at position 7), indicating that spatial alignment with the kinase active site is critical .

Cross-Class Comparisons with Other Nitro-Containing Compounds

The nitro group’s role in bioactivity varies across compound classes:

Critical Insights :

- Therapeutic Context Matters : While nitro groups enhance kinase inhibition (e.g., 2 ) and antiproliferative effects (e.g., 12k ), they may reduce activity in antifungal contexts (e.g., E7 ) due to target-specific steric clashes or metabolic instability .

- Substituent Position: In thiadiazole derivatives, a para-nitro group (4-NO₂) improved antifungal activity, whereas ortho or meta positions (e.g., E5, E6) were detrimental, aligning with the positional sensitivity seen in peptide analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.